2-(4-methoxyphenyl)-N'-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)acetohydrazide
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Overview
Description
2-(4-METHOXYPHENYL)-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)ACETOHYDRAZIDE is a complex organic compound that features a combination of methoxyphenyl, phenyl, thienyl, triazolyl, and acetohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the triazole ring, followed by the introduction of the thienyl and phenyl groups, and finally the attachment of the methoxyphenyl and acetohydrazide moieties. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)ACETOHYDRAZIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-METHOXYPHENYL)-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYPHENYL)-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)ACETOHYDRAZIDE
- 2-(4-METHOXYPHENYL)-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)ACETOHYDRAZIDE
Uniqueness
The uniqueness of 2-(4-METHOXYPHENYL)-N’-({[4-PHENYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H21N5O3S2 |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N'-[2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]acetohydrazide |
InChI |
InChI=1S/C23H21N5O3S2/c1-31-18-11-9-16(10-12-18)14-20(29)24-25-21(30)15-33-23-27-26-22(19-8-5-13-32-19)28(23)17-6-3-2-4-7-17/h2-13H,14-15H2,1H3,(H,24,29)(H,25,30) |
InChI Key |
OPPQJEGHZITYTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CS4 |
Origin of Product |
United States |
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